(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
Scientific Research Applications
1. Neurological Disorder Research
- Development of mGlu5 Positive Allosteric Modulators : A study by Conde-Ceide et al. (2015) discussed the synthesis of (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones, which are potent and selective mGlu5 positive allosteric modulators. These compounds show promise in preclinical models of schizophrenia.
2. Anticancer and Antimicrobial Research
- Synthesis of Heterocyclic Compounds for Anticancer and Antimicrobial Applications : Research by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, including those related to the chemical structure , showing potential for anticancer and antimicrobial activities.
3. Synthesis of Pharmaceutical Compounds
- Synthesis of Trans N-Substituted Pyrrolidine Derivatives : A study by Prasad et al. (2021) highlights the synthesis of N-substituted pyrrolidine derivatives with 1,2,4-triazole rings. These derivatives are crucial in producing clinical drugs with various therapeutic applications.
4. Antibiotics Synthesis
- Key Intermediate for β-lactam Antibiotics : Cainelli et al. (1998) in their work “A practical synthesis of a key intermediate for the production of β-lactam antibiotics” discussed the synthesis of related compounds, demonstrating their importance in the production of β-lactam antibiotics, a crucial class of antibiotics.
5. Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : The study by Ma et al. (2017) investigated (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as a corrosion inhibitor for mild steel, showing the application of such compounds in material science and engineering.
6. Organic Synthesis and Catalysis
- Catalyst for Huisgen 1,3-dipolar Cycloadditions : Research by Ozcubukcu et al. (2009) revealed the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloaddition reactions, which are significant in synthetic organic chemistry.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives act by inhibiting certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. Imidazole derivatives are involved in a wide range of biochemical processes due to their presence in key biological molecules like histidine and purine .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives have been shown to have antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, the imidazole ring possesses intramolecular hydrogen bonding, which can influence its stability .
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(14-5-4-8-19-9-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTIQTCAFIDDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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